molecular formula C24H26N2O4S B13403993 benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonamide

benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonamide

Cat. No.: B13403993
M. Wt: 438.5 g/mol
InChI Key: NNNURVKZUICEMW-NTISSMGPSA-N
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Description

Benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural products and pharmaceuticals, combined with a benzyl ester and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism by which benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The tetrahydroisoquinoline core can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives and sulfonamide-containing molecules, such as:

Uniqueness

What sets benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonamide apart is its combination of a tetrahydroisoquinoline core with both a benzyl ester and a sulfonamide group

Properties

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonamide

InChI

InChI=1S/C17H17NO2.C7H9NO2S/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,16,18H,10-12H2;2-5H,1H3,(H2,8,9,10)/t16-;/m0./s1

InChI Key

NNNURVKZUICEMW-NTISSMGPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N.C1[C@H](NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N.C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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